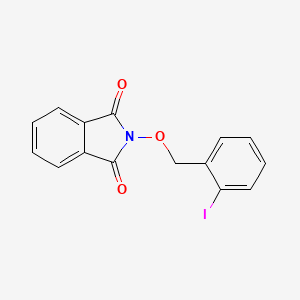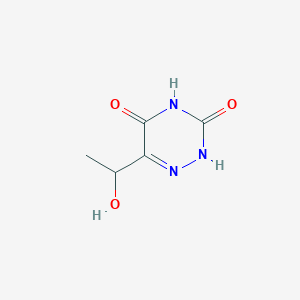
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring
Méthodes De Préparation
The synthesis of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with an appropriate hydroxyethylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antioxidant properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as 1,2,4-triazine-3,5(2H,4H)-dione and its derivatives. These compounds share a similar triazine ring structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific hydroxyethyl group, which may confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
6-(1-hydroxyethyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)3-4(10)6-5(11)8-7-3/h2,9H,1H3,(H2,6,8,10,11) |
Clé InChI |
JRTCTHFDUMOLLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NNC(=O)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


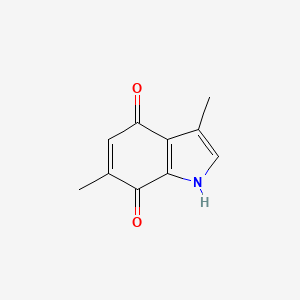
![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)

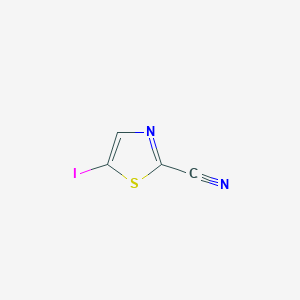
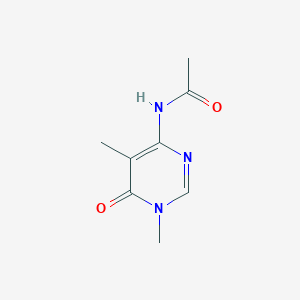

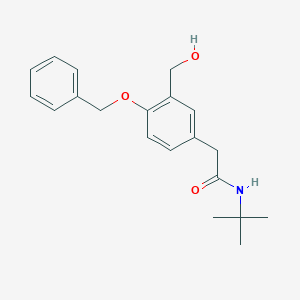


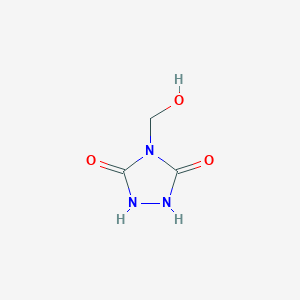
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
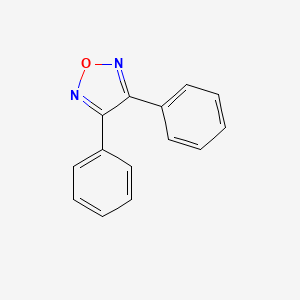
![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)
